molecular formula C13H13FN2O B2505007 N-(4-fluorooxolan-3-yl)quinolin-2-amine CAS No. 2198440-12-7

N-(4-fluorooxolan-3-yl)quinolin-2-amine

Cat. No.: B2505007
CAS No.: 2198440-12-7
M. Wt: 232.258
InChI Key: RKHOZHVBAOVFFO-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core structure with a 4-fluorooxolan-3-yl substituent at the nitrogen atom and an amine group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)quinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Introduction of the 4-Fluorooxolan-3-yl Group: The 4-fluorooxolan-3-yl group can be introduced through nucleophilic substitution reactions.

    N-Alkylation: The final step involves the N-alkylation of the quinoline core with the 4-fluorooxolan-3-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of key biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes or proteins, leading to antimicrobial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHOZHVBAOVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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